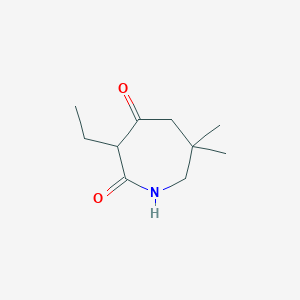
3-Ethyl-6,6-dimethylazepane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-6,6-dimethylazepane-2,4-dione is an organic compound with a unique structure that includes a seven-membered ring with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6,6-dimethylazepane-2,4-dione can be achieved through several methods. One common approach involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with a suitable amine in the presence of a catalyst can yield the desired compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6,6-dimethylazepane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Ethyl-6,6-dimethylazepane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-ethyl-6,6-dimethylazepane-2,4-dione exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies on its mechanism of action are necessary to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its high acidity and use in organic synthesis.
Dimedone: A compound with similar structural features, used in various chemical reactions.
Uniqueness
3-Ethyl-6,6-dimethylazepane-2,4-dione is unique due to its seven-membered ring structure and the presence of two ketone groups. This combination of features makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
62353-61-1 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-ethyl-6,6-dimethylazepane-2,4-dione |
InChI |
InChI=1S/C10H17NO2/c1-4-7-8(12)5-10(2,3)6-11-9(7)13/h7H,4-6H2,1-3H3,(H,11,13) |
InChI Key |
TZKQQTIXMSNPLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)CC(CNC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















